molecular formula C8H6BrF2NO2 B11819433 N-{[2-bromo-6-(difluoromethoxy)phenyl]methylidene}hydroxylamine

N-{[2-bromo-6-(difluoromethoxy)phenyl]methylidene}hydroxylamine

Cat. No.: B11819433
M. Wt: 266.04 g/mol
InChI Key: BJSHSMLFLFRTNB-UHFFFAOYSA-N
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Description

N-{[2-bromo-6-(difluoromethoxy)phenyl]methylidene}hydroxylamine is a chemical compound with the molecular formula C8H6BrF2NO2 and a molecular weight of 266.04 g/mol . It is known for its unique structure, which includes a bromine atom, difluoromethoxy group, and a hydroxylamine moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-bromo-6-(difluoromethoxy)phenyl]methylidene}hydroxylamine typically involves the reaction of 2-bromo-6-(difluoromethoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in a solvent like ethanol or methanol under reflux conditions for several hours. The resulting product is then purified using recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[2-bromo-6-(difluoromethoxy)phenyl]methylidene}hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce amines. Substitution reactions result in various substituted derivatives .

Scientific Research Applications

N-{[2-bromo-6-(difluoromethoxy)phenyl]methylidene}hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-bromo-6-(difluoromethoxy)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-chloro-6-(difluoromethoxy)phenyl]methylidene}hydroxylamine
  • N-{[2-fluoro-6-(difluoromethoxy)phenyl]methylidene}hydroxylamine
  • N-{[2-iodo-6-(difluoromethoxy)phenyl]methylidene}hydroxylamine

Uniqueness

N-{[2-bromo-6-(difluoromethoxy)phenyl]methylidene}hydroxylamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific substitution reactions, making this compound valuable for synthesizing unique derivatives .

Properties

Molecular Formula

C8H6BrF2NO2

Molecular Weight

266.04 g/mol

IUPAC Name

N-[[2-bromo-6-(difluoromethoxy)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C8H6BrF2NO2/c9-6-2-1-3-7(14-8(10)11)5(6)4-12-13/h1-4,8,13H

InChI Key

BJSHSMLFLFRTNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=NO)OC(F)F

Origin of Product

United States

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